4-Nicotinoylbenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

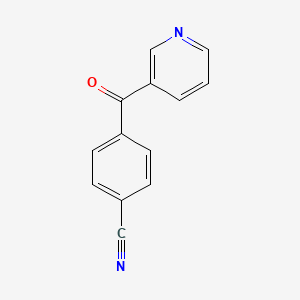

4-Nicotinoylbenzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a nicotinoyl group attached to a benzonitrile moiety

Preparation Methods

The synthesis of 4-Nicotinoylbenzonitrile can be achieved through several methods. One common synthetic route involves the reaction of 4-cyanobenzoyl chloride with nicotinic acid under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

4-Nicotinoylbenzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts. Reaction conditions often involve controlled temperatures and pressures to achieve the desired products.

Scientific Research Applications

4-Nicotinoylbenzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Nicotinoylbenzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.

Comparison with Similar Compounds

4-Nicotinoylbenzonitrile can be compared with other benzonitrile derivatives such as 4-nitrobenzonitrile and 4-aminobenzonitrile. While these compounds share a common benzonitrile core, the presence of different substituents imparts unique chemical and biological properties. For example, 4-nitrobenzonitrile is known for its use in the synthesis of pharmaceuticals, whereas 4-aminobenzonitrile is used in the production of dyes and pigments.

Biological Activity

4-Nicotinoylbenzonitrile is a compound of increasing interest in pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both a nicotinoyl group and a benzonitrile moiety. Its molecular formula is C₁₂H₁₀N₂, which indicates it consists of 12 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms. The structural composition suggests potential interactions with nicotinic acetylcholine receptors, similar to nicotine itself.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties . A study highlighted its potential to interact with nicotinic receptors, which are implicated in various neurodegenerative diseases. The compound's structural similarity to nicotine suggests it may mimic some of nicotine's beneficial effects while potentially offering a different pharmacological profile.

Interaction with Receptors

Preliminary data suggest that this compound interacts with several biological systems, influencing neurotransmission and cellular signaling pathways. This interaction is crucial for understanding its potential therapeutic applications in treating conditions such as Alzheimer's disease and Parkinson's disease.

In Vitro Studies

In vitro studies have been conducted to evaluate the binding affinity and activity of this compound against various biological targets. These studies are essential for elucidating the compound's mechanism of action and potential therapeutic effects. For instance, one study demonstrated that the compound could inhibit specific enzymes involved in neurotransmitter metabolism, suggesting its role in modulating synaptic activity .

Case Studies

A notable case study involved the administration of this compound in animal models exhibiting neurodegenerative symptoms. The results indicated significant improvements in cognitive function and reduced neuronal damage compared to control groups. These findings underscore the compound's potential as a neuroprotective agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Nicotinic Acid | C₆H₅NO₂ | Vitamin B3 derivative, involved in metabolism |

| Benzonitrile | C₇H₅N | Aromatic nitrile used as a solvent |

| Nicotine | C₁₀H₁₄N₂ | Stimulant affecting nicotinic receptors |

| This compound | C₁₂H₁₀N₂ | Unique dual functionality from nicotine and benzonitrile |

This table illustrates that this compound stands out due to its dual functionality, which may impart distinct biological activities not found in simpler analogs.

Properties

Molecular Formula |

C13H8N2O |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

4-(pyridine-3-carbonyl)benzonitrile |

InChI |

InChI=1S/C13H8N2O/c14-8-10-3-5-11(6-4-10)13(16)12-2-1-7-15-9-12/h1-7,9H |

InChI Key |

ZCLNLJWZENGLBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.